molecular formula C18H32O2 B107820 Chaulmoograsäure CAS No. 29106-32-9

Chaulmoograsäure

Katalognummer B107820
CAS-Nummer: 29106-32-9
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: XMVQWNRDPAAMJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chaulmoogric acid (CGA) is a naturally occurring fatty acid found in the seed oil of the chaulmoogra tree (Hydnocarpus kurzii). It has been used in traditional Ayurvedic and Chinese medicine for centuries to treat skin diseases such as leprosy, psoriasis, and eczema. In the early 20th century, it was used in the treatment of leprosy in humans, and it has been studied for its potential to treat a variety of other diseases.

Wissenschaftliche Forschungsanwendungen

Behandlung der Lepra

Chaulmoograsäure: hat eine historische Bedeutung in der Behandlung der Lepra. Sie war eine der ersten Behandlungen für die Krankheit, bevor Antibiotika aufkamen. Die antibakteriellen Eigenschaften der Säure waren wirksam gegen Mycobacterium leprae, das Bakterium, das für Lepra verantwortlich ist .

Antibakterielle Aktivität

Forschungen haben die antibakteriellen Wirkungen von this compound, insbesondere gegen Mycobacterium leprae, aufgezeigt. Sie wurde in verschiedenen Formen verabreicht, um ihre Wirksamkeit bei der Bekämpfung bakterieller Infektionen zu untersuchen .

Aktivierung der Proteinphosphatase 5

This compound wurde als kleines Molekülaktivator der Proteinphosphatase 5 (PP5) identifiziert, die eine Rolle in mehreren zellulären Signalwegen spielt. Dies könnte Auswirkungen auf Krankheiten wie Alzheimer haben, bei denen die PP5-Aktivität verringert ist .

Wirkmechanismus

Target of Action

Chaulmoogric acid, a monounsaturated long-chain fatty acid , is a major constituent of the oil extracted from the seeds of the Hydnocarpus wightiana plant . It has been identified as an effective activator of Protein Phosphatase 5 (PP5) , a protein that is abundantly expressed in the central nervous system . PP5 is involved in several stress-activated cellular signaling pathways .

Mode of Action

Chaulmoogric acid interacts with PP5 by binding to a region of the tetratricopeptide repeat (TPR) domain of PP5 . This interaction results in a complete loss of helical contents , demonstrating a different mechanism of action from that of arachidonic acid, a known activator for PP5 dephosphorylation activity .

Biochemical Pathways

The interaction of chaulmoogric acid with PP5 affects the protein’s enzymatic activity. It has been observed that the combined application of chaulmoogric acid and arachidonic acid at relatively low concentrations can synergistically activate PP5 enzymatic activity . This suggests that chaulmoogric acid may play a role in modulating the biochemical pathways regulated by PP5.

Pharmacokinetics

It is known that the compound is a major constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of various skin diseases . The oil is typically applied topically or given intravenously .

Result of Action

The activation of PP5 by chaulmoogric acid could have several molecular and cellular effects. For instance, PP5 is involved in several stress-activated cellular signaling pathways, including DNA damage-induced apoptosis, oxidative stress, and UV- or γ-irradiation . Therefore, the activation of PP5 by chaulmoogric acid could potentially influence these pathways and their downstream effects.

Action Environment

The efficacy and stability of chaulmoogric acid could be influenced by various environmental factors. For instance, the method of administration (topical application or intravenous injection) could affect the compound’s bioavailability . Additionally, the compound’s action could be influenced by the presence of other compounds, such as arachidonic acid

Zukünftige Richtungen

Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of Chaulmoogric acid may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .

Biochemische Analyse

Biochemical Properties

Chaulmoogric acid plays a crucial role in biochemical reactions, particularly as an activator of protein phosphatase 5 (PP5). It binds to the tetratricopeptide repeat (TPR) domain of PP5, resulting in a complete loss of helical contents . This interaction is distinct from that of arachidonic acid, another known activator of PP5. The activation of PP5 by chaulmoogric acid suggests its potential therapeutic application in conditions where PP5 activity is compromised, such as Alzheimer’s disease .

Cellular Effects

Chaulmoogric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant, antimicrobial, antibiofilm, and anticancer activities . For instance, chaulmoogric acid demonstrated selective cytotoxicity towards K562 cancer cells while being minimally toxic to normal peripheral blood mononuclear cells (PBMCs) . This selective cytotoxicity indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, chaulmoogric acid exerts its effects through binding interactions with biomolecules. It activates PP5 by binding to its TPR domain, leading to structural changes that enhance PP5’s enzymatic activity . This activation mechanism is different from other known activators, highlighting the unique properties of chaulmoogric acid. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chaulmoogric acid have been observed to change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that chaulmoogric acid maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of chaulmoogric acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as antioxidant and anticancer activities . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that chaulmoogric acid has a high selectivity index, indicating its safety at therapeutic doses .

Metabolic Pathways

Chaulmoogric acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role as an activator of PP5 suggests its involvement in pathways related to protein phosphorylation and dephosphorylation . Additionally, its antioxidant properties indicate its participation in pathways that mitigate oxidative stress . Understanding these metabolic pathways is crucial for elucidating the full range of chaulmoogric acid’s biochemical effects.

Transport and Distribution

Within cells and tissues, chaulmoogric acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and therapeutic efficacy

Subcellular Localization

Chaulmoogric acid’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name

13-cyclopent-2-en-1-yltridecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQWNRDPAAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872002
Record name 13-(Cyclopent-2-en-1-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29106-32-9
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-(cyclopent-2-enyl)tridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chaulmoogric acid
Reactant of Route 2
Reactant of Route 2
Chaulmoogric acid
Reactant of Route 3
Chaulmoogric acid
Reactant of Route 4
Chaulmoogric acid
Reactant of Route 5
Chaulmoogric acid
Reactant of Route 6
Chaulmoogric acid

Q & A

Q1: What is the historical context of chaulmoogric acid's use in medicine?

A1: Chaulmoogra oil, rich in chaulmoogric acid, has a long history in traditional medicine, particularly for leprosy treatment. []

Q2: What is the proposed mechanism of action of chaulmoogric acid against Mycobacterium leprae?

A2: While the exact mechanism remains unclear, chaulmoogric acid is believed to exert its antileprotic effect through a direct bactericidal action. [] One hypothesis suggests that its unique cyclic structure may interfere with the fatty acid metabolism of Mycobacterium leprae. [, ]

Q3: Does chaulmoogric acid affect lipase activity?

A3: Contrary to earlier hypotheses, studies indicate that chaulmoogric acid and its derivatives do not activate lipase in vivo and may even inhibit it in vitro. []

Q4: What is the molecular formula and weight of chaulmoogric acid?

A5: The molecular formula of chaulmoogric acid is C18H32O2, and its molecular weight is 280.45 g/mol. []

Q5: What is unique about the structure of chaulmoogric acid compared to other fatty acids?

A6: Unlike most naturally occurring fatty acids, chaulmoogric acid possesses a distinctive cyclopentenyl ring in its carbon chain. [, , ]

Q6: What are the limitations of using chaulmoogra oil directly as a lubricant?

A7: Despite its potential as a bio-based lubricant, chaulmoogra oil exhibits a high pour point, limiting its use in low-temperature applications. [] Further research is needed to address this limitation.

Q7: Are there any catalytic applications of chaulmoogric acid?

A7: Current research primarily focuses on the biological activity and therapeutic potential of chaulmoogric acid. Its catalytic properties and potential applications in this domain remain largely unexplored.

Q8: How does the cyclopentenyl ring of chaulmoogric acid contribute to its activity?

A10: The unique cyclopentenyl ring is considered crucial for chaulmoogric acid's biological activity. [, ] Modifications to this structure could significantly alter its potency and selectivity. []

Q9: What are the challenges in formulating chaulmoogric acid for intravenous administration?

A12: Early attempts to develop water-soluble chaulmoogra derivatives for intravenous administration faced challenges related to hemolytic properties, local irritation, and sclerosis. []

Q10: What formulation strategies have shown promise in improving the properties of chaulmoogric acid derivatives?

A13: Research on water-soluble chaulmoogric acid derivatives, such as sodium dichaulmoogryl-β-glycerophosphate ("chaul-phosphate"), suggests improved properties for potential intravenous use. []

Q11: Is there information available regarding SHE regulations specific to chaulmoogric acid?

A11: While the provided research doesn't explicitly discuss SHE regulations for chaulmoogric acid, it is crucial to adhere to all applicable safety guidelines and regulations during its handling and research.

Q12: What in vivo models are used to study the activity of chaulmoogric acid?

A17: Rodent models, particularly rats, have been used to evaluate the antileprotic activity of chaulmoogric acid and its derivatives. [, ]

Q13: Are there known mechanisms of resistance to chaulmoogric acid in Mycobacterium leprae?

A13: While the provided research does not delve into specific resistance mechanisms, the emergence of resistance to any antimicrobial agent, including chaulmoogric acid, remains a concern.

Q14: What are the potential side effects of chaulmoogric acid?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that chaulmoogra oil and its derivatives can cause side effects. Further research is needed to thoroughly assess the safety profile of chaulmoogric acid.

Q15: Are there specific drug delivery strategies being explored for chaulmoogric acid?

A15: While the research provided does not explicitly discuss targeted drug delivery approaches for chaulmoogric acid, developing such strategies could potentially enhance its efficacy and minimize off-target effects.

Q16: Have specific biomarkers been identified to predict the efficacy of chaulmoogric acid treatment?

A16: No research within the provided set specifically addresses biomarkers for predicting chaulmoogric acid treatment efficacy.

Q17: What analytical techniques are commonly used to identify and quantify chaulmoogric acid?

A22: Gas chromatography/mass spectrometry (GC/MS) is a widely used method for analyzing the fatty acid composition of oils, including the identification and quantification of chaulmoogric acid. [] Other techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and various chromatographic methods. [, ]

Q18: What factors influence the solubility of chaulmoogric acid?

A24: As a fatty acid, chaulmoogric acid exhibits limited solubility in aqueous solutions. [] Derivatization strategies, such as the formation of salts or esters, can enhance its solubility. [, ]

Q19: What are the essential parameters for validating analytical methods for chaulmoogric acid?

A19: Analytical methods used to quantify chaulmoogric acid should undergo rigorous validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification.

Q20: What measures are crucial for ensuring the quality and consistency of chaulmoogric acid for research and potential therapeutic applications?

A20: Stringent quality control measures throughout the sourcing, extraction, purification, and storage of chaulmoogric acid are essential to ensure its purity, stability, and efficacy.

Q21: What is the potential of chaulmoogric acid to elicit an immune response?

A21: The research provided does not offer specific insights into the immunogenicity of chaulmoogric acid. Further studies are needed to evaluate its potential to induce immune responses.

Q22: Are there known interactions between chaulmoogric acid and drug transporters?

A22: The provided research does not specifically address interactions between chaulmoogric acid and drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and potential drug interactions.

Q23: Can chaulmoogric acid modulate the activity of drug-metabolizing enzymes?

A23: The influence of chaulmoogric acid on drug-metabolizing enzymes is not specifically addressed in the provided research. This aspect warrants further investigation, especially regarding potential drug-drug interactions.

Q24: What is known about the biocompatibility and biodegradability of chaulmoogric acid?

A24: While chaulmoogric acid is a natural product, detailed studies on its biocompatibility and biodegradability are limited. These aspects are crucial for evaluating its potential for various applications, including drug delivery and biomaterial development.

Q25: What alternative treatments have replaced chaulmoogra oil for leprosy?

A31: The introduction of sulfone drugs marked a significant advancement in leprosy treatment. [] These drugs offer improved efficacy and tolerability compared to chaulmoogra oil.

Q26: What research infrastructure and resources are essential for advancing our understanding of chaulmoogric acid?

A26: Advancing research on chaulmoogric acid necessitates access to advanced analytical techniques such as GC/MS, NMR, and high-performance liquid chromatography (HPLC), as well as in vitro and in vivo models for evaluating its biological activity.

Q27: What are some historical milestones in the research and use of chaulmoogric acid?

A34: Key milestones include the isolation of chaulmoogric acid from chaulmoogra oil, the exploration of its derivatives for leprosy treatment, and the discovery of its interaction with PP5. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.